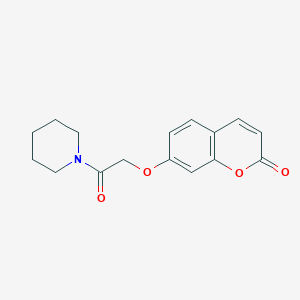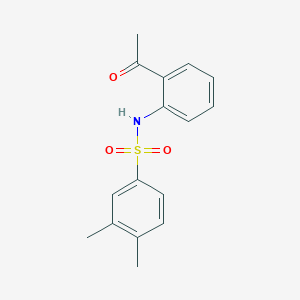
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide, commonly known as dichlobenil, is a widely used herbicide. It is a white crystalline solid that is slightly soluble in water. Dichlobenil is used to control the growth of weeds in a variety of agricultural and horticultural settings.
Wissenschaftliche Forschungsanwendungen
Dichlobenil has been extensively researched for its use as an herbicide. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Dichlobenil has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
Dichlobenil works by inhibiting the synthesis of cellulose, a key component of plant cell walls. This causes the cell walls to weaken and eventually break down, leading to the death of the plant. Dichlobenil is considered a pre-emergent herbicide, meaning that it is applied to the soil before the weeds have a chance to germinate.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plant species. Dichlobenil has been shown to have a half-life of approximately 30 days in soil, meaning that it can persist in the environment for a significant amount of time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dichlobenil in lab experiments is its effectiveness in controlling weed growth. This can help to ensure that the experimental conditions are consistent and that the results are reliable. However, the use of dichlobenil can also introduce confounding variables, such as changes in soil composition and microbial activity.
Zukünftige Richtungen
There are several potential future directions for research on dichlobenil. One area of interest is its potential use in the treatment of Alzheimer's disease. Some studies have suggested that dichlobenil may be able to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another area of interest is the potential use of dichlobenil in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further research is needed to better understand the long-term environmental impacts of dichlobenil use.
Synthesemethoden
Dichlobenil can be synthesized through a reaction between 3,4-dichlorophenol and tert-butyl carbamate. The reaction is catalyzed by acetic anhydride and pyridine. The resulting product is then treated with acetic anhydride and sodium acetate to form dichlobenil.
Eigenschaften
IUPAC Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLBBACNQFKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)